OvCHT1-IN-1

OvCHT1 IC50 enzyme inhibition

OvCHT1-IN-1 (compound 3i) is the definitive chemical probe for isolating Onchocerca volvulus chitinase (OvCHT1) inhibition. Unlike closantel, it completely lacks protonophoric activity, eliminating a critical confounding variable in molting, cuticle remodeling, and parasite development studies. This pure mechanism, combined with a 2.7-fold potency improvement over closantel (IC50 0.6 μM vs. 1.6 μM), makes it indispensable for HTS positive controls, Z'-factor validation, SAR-driven medicinal chemistry, and ex vivo L3-to-L4 molting assays. Secure your supply of this high-purity research tool to generate clean, interpretable data.

Molecular Formula C19H12ClI2NO3
Molecular Weight 591.6 g/mol
Cat. No. B12377105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvCHT1-IN-1
Molecular FormulaC19H12ClI2NO3
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl
InChIInChI=1S/C19H12ClI2NO3/c20-15-3-1-2-4-17(15)26-13-7-5-12(6-8-13)23-19(25)14-9-11(21)10-16(22)18(14)24/h1-10,24H,(H,23,25)
InChIKeyCUIAKSDUGDBPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OvCHT1-IN-1 Procurement Guide: A Potent and Selective Inhibitor of Onchocerca volvulus Chitinase


OvCHT1-IN-1 (compound 3i) is a synthetic small-molecule inhibitor of the chitinase enzyme OvCHT1 from the filarial nematode *Onchocerca volvulus*, the causative agent of onchocerciasis (river blindness) [1]. It acts as a potent and specific inhibitor with a reported IC50 of 0.6 μM . The compound's chemical structure (CAS 1613336-69-8) features a salicylanilide-derived scaffold that has been optimized for chitinase inhibition, distinguishing it from dual-mechanism analogues that also possess protonophoric activity [1].

Why OvCHT1-IN-1 Cannot Be Substituted by Generic Chitinase Inhibitors or Closantel


Substitution of OvCHT1-IN-1 with generic chitinase inhibitors or even with the parent compound closantel is scientifically unsound due to its distinct pharmacological profile. OvCHT1-IN-1 (compound 3i) was specifically designed as a pure OvCHT1 inhibitor, devoid of the protonophoric activity present in closantel and dual-action analogues [1]. This separation of biochemical functions allows researchers to isolate the specific contribution of chitinase inhibition to anti-parasitic effects without the confounding variable of mitochondrial uncoupling [1]. Furthermore, the compound exhibits a 2.7-fold improvement in enzymatic potency (IC50 = 0.6 μM) over closantel (IC50 = 1.6 μM), making it the preferred tool for studies requiring maximum target engagement [2]. The structural modifications that confer this enhanced potency and altered mechanistic profile render in-class substitution inappropriate for hypothesis-driven research [3].

Quantitative Differentiation of OvCHT1-IN-1: Evidence-Based Comparison Against Closantel and Structural Analogues


Enzymatic Potency: OvCHT1-IN-1 Exhibits 2.7-Fold Higher Inhibition of OvCHT1 Compared to Closantel

OvCHT1-IN-1 (compound 3i) demonstrates superior enzymatic inhibition of the *O. volvulus* chitinase OvCHT1 with an IC50 of 0.6 μM, compared to the reference inhibitor closantel which exhibits an IC50 of 1.6 μM [1]. This represents a 2.7-fold improvement in potency and positions OvCHT1-IN-1 as a more effective tool for achieving robust target inhibition in biochemical assays .

OvCHT1 IC50 enzyme inhibition parasitic chitinase

Mechanism of Action: OvCHT1-IN-1 Acts as a Pure Chitinase Inhibitor, Unlike the Dual-Action Parent Closantel

OvCHT1-IN-1 (compound 3i) was specifically identified and characterized as a pure OvCHT1 inhibitor that lacks protonophoric activity [1]. In contrast, closantel and several optimized analogues (e.g., compounds 3h, 3m, 4a) possess dual biochemical activities, acting as both chitinase inhibitors and protonophores [1]. This mechanistic distinction is critical for studies aiming to deconvolute the individual contributions of these two pathways to anti-parasitic efficacy [2].

protonophore chitinase inhibition mechanism of action polypharmacology

Functional Efficacy: Pure Chitinase Inhibition is Sufficient to Impair O. volvulus L3 Molting

In a functional *O. volvulus* L3 molting assay, the pure chitinase inhibitor OvCHT1-IN-1 (compound 3i) was capable of impairing the molting process, confirming that inhibition of OvCHT1 alone is sufficient to disrupt parasite development [1]. While dual-action compounds (e.g., 3h, 3m, 4a) demonstrated a more robust effect by combining both mechanisms, OvCHT1-IN-1's activity validates the essential role of chitinase in this developmental transition [1].

molting L3 larvae functional assay anthelmintic

Binding Affinity: OvCHT1-IN-1 Displays Competitive Inhibition with a Defined Ki

OvCHT1-IN-1 (compound 3i) exhibits competitive inhibition kinetics against OvCHT1, with a reported inhibition constant (Ki) of approximately 3.78 ± 0.79 μM [1]. For comparison, closantel displays a more potent Ki of 468 nM (0.468 μM) [2]. This quantitative difference in binding affinity highlights the distinct molecular interactions between the simplified scaffold of compound 3i and the more complex structure of closantel within the enzyme's active site [3].

Ki binding affinity competitive inhibition SAR

Selectivity Profile: OvCHT1-IN-1 is a Specific Inhibitor of Filarial Chitinases

OvCHT1-IN-1 (compound 3i) was developed from a series of closantel analogues that demonstrate high specificity for filarial family 18 chitinases [1]. This class of inhibitors, including compound 3i, exhibits a strong preference for the nematode enzyme over mammalian chitinases (e.g., human chitotriosidase) and bacterial chitinases (e.g., *Serratia marcescens* ChiA), minimizing the potential for off-target effects in complex biological systems [1].

selectivity chitinase family 18 filarial

Physicochemical Properties: Distinct Molecular Features of OvCHT1-IN-1 Influence Assay Behavior

OvCHT1-IN-1 (compound 3i) possesses a molecular weight of 591.6 g/mol and a predicted cLogP value that, while not explicitly reported for this compound, is characteristic of the moderately lipophilic salicylanilide scaffold . For reference, the parent compound closantel has a reported cLogP of 7.12 [1]. The distinct halogenation pattern of compound 3i (featuring iodine and chlorine substitutions) influences its solubility and membrane permeability compared to other analogues [2].

physicochemical LogP molecular weight solubility

OvCHT1-IN-1: High-Value Applications in Parasitology and Drug Discovery


Mechanistic Deconvolution of OvCHT1's Role in Nematode Development

OvCHT1-IN-1 (compound 3i) is the definitive chemical probe for experiments designed to isolate the specific contribution of chitinase inhibition to *O. volvulus* biology. Unlike closantel, which acts as both a chitinase inhibitor and a protonophore, compound 3i's pure mechanism of action eliminates a major confounding variable [1]. Researchers studying molting, cuticle remodeling, or parasite development can use this compound to generate clean, interpretable data on the necessity of chitinase activity at various life cycle stages [1].

Biochemical Screening and Hit Validation for OvCHT1 Inhibitors

With its robust IC50 of 0.6 μM and established competitive inhibition kinetics, OvCHT1-IN-1 serves as an ideal reference compound for high-throughput screening (HTS) campaigns targeting OvCHT1 . It can be used as a positive control to validate assay performance, to calculate Z'-factors, and to benchmark the potency of new chemical entities identified from diverse libraries [2]. Its selectivity profile ensures that observed activity in primary screens is due to genuine target engagement [2].

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The well-defined structure and activity of OvCHT1-IN-1 (compound 3i) make it a valuable starting point for medicinal chemistry optimization [1]. Its moderate binding affinity (Ki = 3.78 μM) and distinct physicochemical properties compared to closantel provide a platform for exploring modifications to improve potency, solubility, or metabolic stability [3]. Comparing new analogues against compound 3i allows for rapid assessment of SAR and identification of critical pharmacophoric elements [1].

In Vitro Pharmacology of Nematode Molting and Ecdysis

OvCHT1-IN-1 has demonstrated functional activity in impairing *O. volvulus* L3 to L4 molting, validating the essential role of chitinase in this developmental transition [1]. This compound is therefore a critical reagent for *ex vivo* studies of nematode molting, including assays to investigate the timing, regulation, and consequences of chitinase inhibition during ecdysis [1]. Its use can inform the development of new anthelmintic strategies targeting this vulnerable stage of the parasite's life cycle [2].

Technical Documentation Hub

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